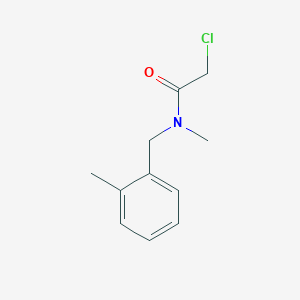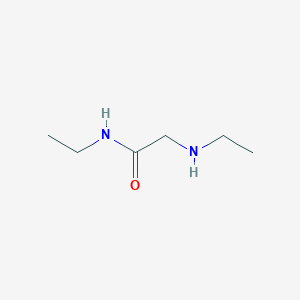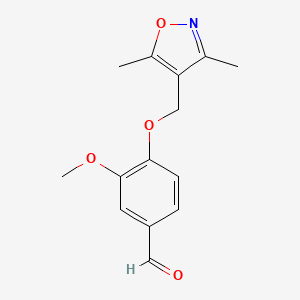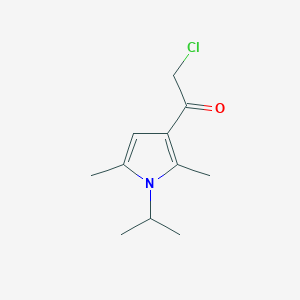
(4-(4-Chlorophenyl)thiazol-2-yl)methanol
描述
(4-(4-Chlorophenyl)thiazol-2-yl)methanol is a chemical compound with the molecular formula C10H8ClNOS and a molecular weight of 225.69 g/mol . It is a member of the thiazole family, which is known for its diverse biological activities . The compound features a thiazole ring substituted with a 4-chlorophenyl group and a methanol group at the 2-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-Chlorophenyl)thiazol-2-yl)methanol typically involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using bromine in acetic acid to yield the thiazole ring . The final step involves the reduction of the thiazole aldehyde to the corresponding methanol derivative using sodium borohydride in methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
化学反应分析
Types of Reactions
(4-(4-Chlorophenyl)thiazol-2-yl)methanol can undergo various chemical reactions, including:
Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: (4-(4-Chlorophenyl)thiazol-2-yl)carboxylic acid.
Reduction: (4-(4-Chlorophenyl)thiazol-2-yl)methane.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
科学研究应用
作用机制
The mechanism of action of (4-(4-Chlorophenyl)thiazol-2-yl)methanol involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit histone acetyltransferase activity, leading to reduced acetylation of histone proteins and subsequent modulation of gene expression . This inhibition can induce apoptosis in cancer cells by affecting the autophagic pathway and other cellular processes .
相似化合物的比较
Similar Compounds
(4-(4-Fluorophenyl)thiazol-2-yl)methanol: Similar structure but with a fluorine atom instead of chlorine.
(4-(4-Bromophenyl)thiazol-2-yl)methanol: Similar structure but with a bromine atom instead of chlorine.
(4-(4-Methoxyphenyl)thiazol-2-yl)methanol: Similar structure but with a methoxy group instead of chlorine.
Uniqueness
(4-(4-Chlorophenyl)thiazol-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom enhances its reactivity in substitution reactions and may contribute to its biological activity .
属性
IUPAC Name |
[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNOS/c11-8-3-1-7(2-4-8)9-6-14-10(5-13)12-9/h1-4,6,13H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UICGABWUJKMBEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-[[3-Chloro-5-(trifluoromethyl)-2-pyridyl]sulfanyl]acetamide](/img/structure/B1349701.png)

![2-Chloro-1-[4-(4-methoxy-phenyl)-piperazin-1-yl]-ethanone](/img/structure/B1349708.png)



![1-[(3-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B1349725.png)

